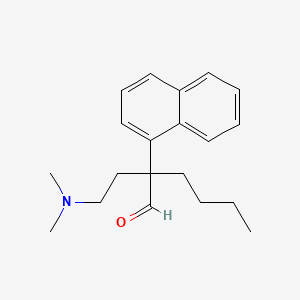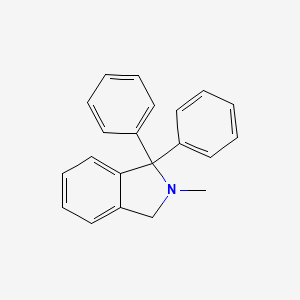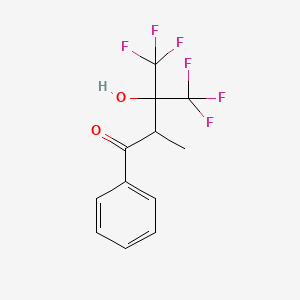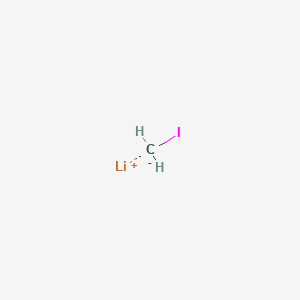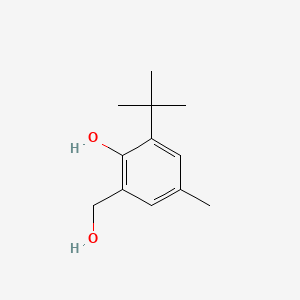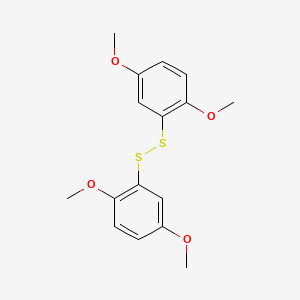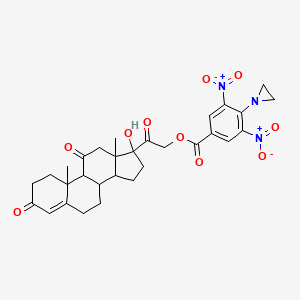![molecular formula C14H14Se2 B14693783 Benzene, 1,1'-[ethylidenebis(seleno)]bis- CAS No. 26822-85-5](/img/structure/B14693783.png)
Benzene, 1,1'-[ethylidenebis(seleno)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring through an ethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[ethylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents under controlled conditions. One common method is the reaction of benzene with selenium dioxide in the presence of an acid catalyst, which facilitates the formation of the ethylidene bridge between the benzene rings.
Industrial Production Methods
Industrial production of Benzene, 1,1’-[ethylidenebis(seleno)]bis- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[ethylidenebis(seleno)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,1’-[ethylidenebis(seleno)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[ethylidenebis(seleno)]bis- exerts its effects involves the interaction of the selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. The ethylidene bridge provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-ethylidenebis-: Similar structure but lacks selenium atoms.
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]: Contains additional methyl groups on the benzene rings.
Benzene, 1,1’-ethylidenebis[4-ethyl-]: Contains ethyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
26822-85-5 |
|---|---|
Molecular Formula |
C14H14Se2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-phenylselanylethylselanylbenzene |
InChI |
InChI=1S/C14H14Se2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ACEMOZUSVUWAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


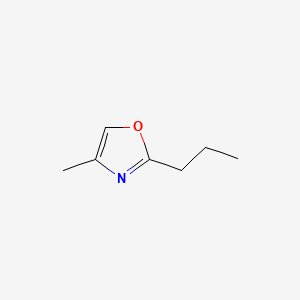
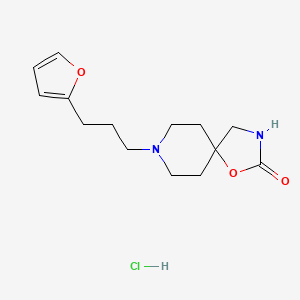
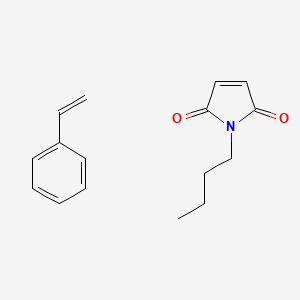
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
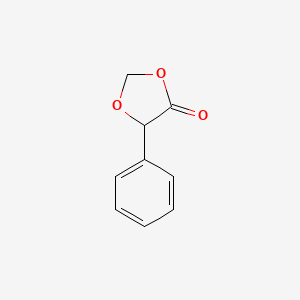
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

